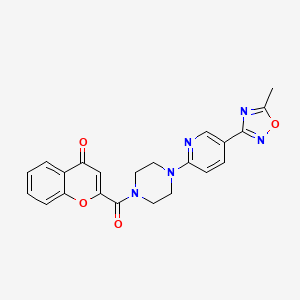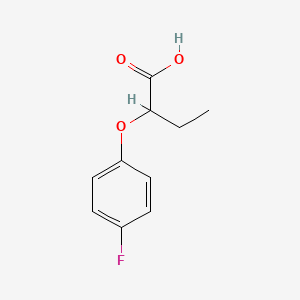
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of a novel class of sulfonamides known for their ability to block malaria transmission by targeting specific proteins in the malaria parasite, Plasmodium falciparum .
作用机制
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methoxybenzenesulfonamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks the formation of male gametes in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite. By targeting and stabilizing Pfs16, it disrupts the normal functioning of these pathways, leading to the inhibition of male gamete formation . The downstream effects of this disruption include the prevention of parasite transmission to the mosquito .
Result of Action
The result of the compound’s action is the potent blocking of malaria transmission. By inhibiting male gamete formation in the malaria parasite life cycle, the compound prevents the parasite’s transmission to the mosquito . This makes it a promising candidate for the development of transmission-blocking antimalarials .
准备方法
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the chroman ring system followed by sulfonamide formation. The synthetic route often includes:
Formation of the chroman ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This is achieved by reacting the chroman derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
N-((4-hydroxychroman-4-yl)methyl)-2-methoxybenzenesulfonamide is unique due to its specific targeting of Pfs16 in Plasmodium falciparum. Similar compounds include other sulfonamides that also exhibit antimalarial activity, such as:
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Another compound in the same class with similar activity.
N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide: Known for its potential biological activity.
N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Noted for its therapeutic applications.
These compounds share structural similarities but differ in their specific targets and biological activities.
属性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-8-4-5-9-16(15)24(20,21)18-12-17(19)10-11-23-14-7-3-2-6-13(14)17/h2-9,18-19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJLIICCGTWJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)





![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
